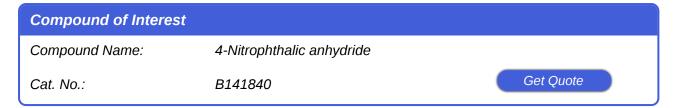


# A Technical Guide to the Physicochemical Properties of 4-Nitrophthalic Anhydride

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting point of **4-nitrophthalic anhydride**, a key intermediate in the synthesis of various pharmaceuticals, dyes, and polymers.[1][2][3][4] The document details experimental protocols for its determination, synthesis, and purification, presenting quantitative data in a structured format for ease of reference.

## **Quantitative Data: Melting Point of 4-Nitrophthalic Anhydride**

The melting point of **4-nitrophthalic anhydride** is a critical parameter for its identification and purity assessment. As with many organic compounds, the observed melting range can vary depending on the purity of the sample. Crude **4-nitrophthalic anhydride** typically exhibits a lower and broader melting range, which sharpens and elevates after purification methods such as recrystallization.[5] A summary of reported melting points from various sources is presented below.



Condition	Melting Point (°C)	Melting Point (°F)	Source
Crude Product	114-116	237-241	[6][7]
Recrystallized (Chloroform)	123-124	253-255	[6][7]
Not Specified	120	248	[8]
Not Specified	118-121	244-250	[9]
Not Specified	117-119	243-246	[10]
Not Specified	117-118	243-244	[11]
Literature Value	116-120	241-248	[1][12]
Not Specified	~119	246	[13]

### **Experimental Protocols**

Accurate determination of the melting point requires a pure sample and a standardized methodology. The following sections detail the synthesis and purification of **4-nitrophthalic anhydride** and the subsequent procedure for measuring its melting point.

A common laboratory-scale synthesis involves the dehydration of 4-nitrophthalic acid using acetic anhydride.[6][7] The purity of the final product is highly dependent on the quality of the starting materials and the purification process.

#### Synthesis Protocol:

- Reaction Setup: A mixture of 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride is placed in a round-bottom flask equipped with a reflux condenser.
- Reflux: The mixture is heated at reflux for 6 hours.
- Solvent Removal: After cooling, the acetic acid produced during the reaction is removed by distillation at atmospheric pressure.

### Foundational & Exploratory





- Excess Reagent Removal: The excess acetic anhydride is subsequently removed by distillation under reduced pressure (15 mm Hg), ensuring the flask temperature does not exceed 120°C.[6][7] This yields crude **4-nitrophthalic anhydride**.
- Purification (Recrystallization): The crude product is dissolved in a minimal amount of hot chloroform. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals of 4-nitrophthalic anhydride are collected by filtration. This process yields a product with a melting point of 123-124°C.[6][7]

The melting point is determined as a temperature range, from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound.[5]

Protocol using a Capillary Melting Point Apparatus (e.g., Mel-Temp):

- Sample Preparation: A small amount of the dry, purified **4-nitrophthalic anhydride** is finely crushed on a clean, dry surface. The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[14][15]
- Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned correctly in the designated well.
- Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to obtain a preliminary, approximate melting range.[5] This helps to save time in the subsequent accurate measurement.
- Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and
  the apparatus is heated to a temperature approximately 15-20°C below the approximate
  melting point. The heating rate is then reduced to a slow rate of about 2°C per minute.[5]
- Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first droplet of liquid is observed (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.



## **Visualizations of Experimental Workflows**

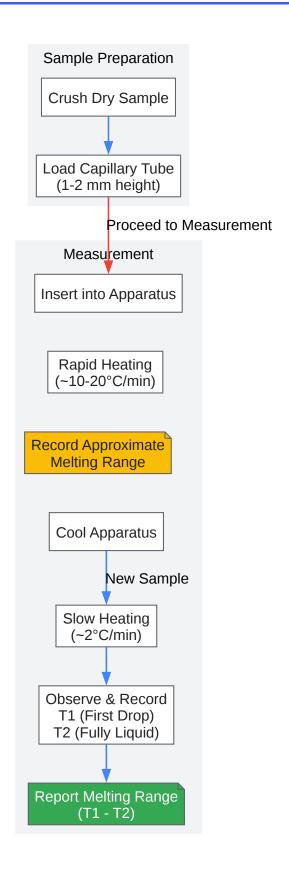
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental processes.



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Caption: Workflow for the synthesis and purification of **4-nitrophthalic anhydride**.





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Caption: Experimental workflow for melting point determination.



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